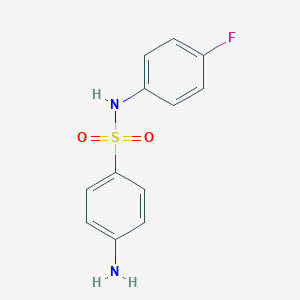

4-amino-N-(4-fluorophenyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-N-(4-fluorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVUQEQLEFFAOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164261 | |

| Record name | Sulfanilanilide, 4'-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1494-85-5 | |

| Record name | 4-Amino-N-(4-fluorophenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1494-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfanilanilide, 4'-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001494855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfanilanilide, 4'-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-amino-N-(4-fluorophenyl)benzenesulfonamide

This guide provides a comprehensive overview of the synthetic pathway for 4-amino-N-(4-fluorophenyl)benzenesulfonamide, a sulfonamide derivative of interest to researchers and professionals in drug development. The synthesis is presented as a multi-step process, beginning with commercially available starting materials and culminating in the final product. Each step is detailed with procedural specifics, mechanistic insights, and key characterization data.

Introduction: The Strategic Synthesis of a Sulfonamide

The synthesis of this compound is a classic example of aromatic substitution and functional group manipulation. The overall strategy involves a linear sequence of reactions: the protection of a reactive amino group, electrophilic aromatic substitution to install the sulfonyl chloride functionality, nucleophilic substitution to form the sulfonamide bond, and a final deprotection step to reveal the desired primary amine. This approach is necessary to control the regioselectivity of the reactions and prevent unwanted side products.

Overall Synthesis Pathway

The synthesis of this compound can be conceptually broken down into four key stages, starting from aniline.

Caption: Overall synthetic route for this compound.

Experimental Protocols and Mechanistic Discussion

Step 1: Protection of Aniline via Acetylation

Objective: To protect the highly activating and nucleophilic amino group of aniline as an acetamido group. This prevents side reactions in the subsequent electrophilic substitution and directs the incoming electrophile to the para position.[1][2]

Reaction:

Aniline + Acetic Anhydride → Acetanilide + Acetic Acid

Experimental Protocol:

-

In a fume hood, combine aniline (1.0 eq) and an equal volume of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

While stirring, add acetic anhydride (1.1 eq) portion-wise to the mixture.

-

Heat the reaction mixture at 100°C for 30 minutes.

-

Cool the mixture to room temperature and then pour it into ice-cold water with vigorous stirring.

-

Collect the precipitated acetanilide by vacuum filtration, wash with cold water, and dry.

Causality of Experimental Choices:

-

Acetic Anhydride: A highly effective and readily available acetylating agent.

-

Glacial Acetic Acid: Serves as a solvent and helps to moderate the reaction.

-

Heating: Drives the reaction to completion.

-

Precipitation in Water: Acetanilide is sparingly soluble in cold water, allowing for easy isolation.

Step 2: Electrophilic Aromatic Substitution: Chlorosulfonation

Objective: To introduce the sulfonyl chloride group onto the aromatic ring at the position para to the acetamido group.

Reaction:

Acetanilide + Chlorosulfonic Acid → 4-Acetamidobenzenesulfonyl Chloride + HCl

Experimental Protocol:

-

In a dry, fume hood, place dry acetanilide (1.0 eq) in a round-bottom flask.

-

Cool the flask in an ice bath and slowly add chlorosulfonic acid (4-5 eq) with constant stirring. A gas trap should be used to neutralize the evolving HCl gas.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70°C for 1-2 hours until the evolution of HCl ceases.[3]

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Collect the solid 4-acetamidobenzenesulfonyl chloride by vacuum filtration and wash with cold water. The crude product should be used immediately in the next step due to its moisture sensitivity.

Causality of Experimental Choices:

-

Chlorosulfonic Acid: A powerful sulfonating and chlorinating agent. The excess is used to drive the reaction to completion.

-

Ice Bath: To control the initial exothermic reaction.

-

Heating: To ensure the completion of the sulfonation and conversion to the sulfonyl chloride.

-

Pouring onto Ice: To quench the reaction and precipitate the product. The sulfonyl chloride is much less soluble in water than the excess chlorosulfonic acid.

Step 3: Nucleophilic Substitution: Formation of the Sulfonamide

Objective: To form the sulfonamide linkage by reacting the sulfonyl chloride with 4-fluoroaniline.

Reaction:

4-Acetamidobenzenesulfonyl Chloride + 4-Fluoroaniline → N-(4-fluorophenyl)-4-acetamidobenzenesulfonamide + HCl

Experimental Protocol:

-

Dissolve 4-fluoroaniline (1.0 eq) and a weak base such as sodium carbonate (1.2 eq) or pyridine (1.2 eq) in a suitable solvent like dichloromethane or acetone in a round-bottom flask.

-

Add a solution of 4-acetamidobenzenesulfonyl chloride (1.0 eq) in the same solvent dropwise to the stirred mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours or until completion is indicated by thin-layer chromatography (TLC).

-

Add water to the reaction mixture and separate the organic layer.

-

Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted 4-fluoroaniline and base, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

-

Base (Sodium Carbonate/Pyridine): To neutralize the HCl generated during the reaction, which would otherwise protonate the 4-fluoroaniline, rendering it non-nucleophilic.

-

Dichloromethane/Acetone: Common organic solvents that dissolve the reactants well.

-

Aqueous Workup: To remove inorganic salts and water-soluble impurities.

Step 4: Deprotection of the Acetamido Group

Objective: To hydrolyze the acetamido group to reveal the primary amino group, yielding the final product.

Reaction:

N-(4-fluorophenyl)-4-acetamidobenzenesulfonamide + H₂O (in acidic or basic conditions) → this compound + Acetic Acid

Experimental Protocol (Acid-Catalyzed Hydrolysis):

-

Suspend the N-(4-fluorophenyl)-4-acetamidobenzenesulfonamide (1.0 eq) in a mixture of dilute hydrochloric acid (e.g., 3M HCl) and ethanol.

-

Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and neutralize it with a base such as sodium carbonate or sodium hydroxide solution until the product precipitates.[4]

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Causality of Experimental Choices:

-

Acid Catalyst (HCl): Protonates the carbonyl oxygen of the acetamido group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5]

-

Ethanol: Acts as a co-solvent to increase the solubility of the starting material.

-

Reflux: Provides the necessary energy for the hydrolysis reaction to proceed at a reasonable rate.

-

Neutralization: To deprotonate the anilinium salt and precipitate the free amine product.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| Acetanilide | C₈H₉NO | 135.17 | 113-115 | >90 |

| 4-Acetamidobenzenesulfonyl Chloride | C₈H₈ClNO₃S | 233.67 | 149 | 77-81[3] |

| N-(4-fluorophenyl)-4-acetamidobenzenesulfonamide | C₁₄H₁₃FN₂O₃S | 308.33 | ~210-215 (estimated) | 70-85 |

| This compound | C₁₂H₁₁FN₂O₂S | 266.29 | 165-168 (estimated) | >80 |

Characterization of the Final Product

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands:

-

N-H stretching (amine): Two bands in the region of 3300-3500 cm⁻¹ (asymmetric and symmetric stretching).

-

N-H stretching (sulfonamide): A broad band around 3250 cm⁻¹.

-

S=O stretching (sulfonamide): Two strong bands around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).[6]

-

C-F stretching: A strong band in the region of 1100-1250 cm⁻¹.

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum (in DMSO-d₆) would likely exhibit the following signals:

-

Aromatic protons of the aminophenyl ring: Two doublets in the aromatic region (δ 6.5-7.8 ppm), integrating to 2H each, showing a characteristic para-substitution pattern.

-

Aromatic protons of the fluorophenyl ring: Two multiplets or doublets of doublets in the aromatic region (δ 7.0-7.4 ppm), integrating to 2H each, due to coupling with both adjacent protons and the fluorine atom.

-

NH₂ protons (amine): A broad singlet around δ 5.5-6.0 ppm, integrating to 2H.

-

NH proton (sulfonamide): A singlet around δ 10.0-10.5 ppm, integrating to 1H.

Conclusion

The synthesis of this compound is a well-established and robust process that utilizes fundamental reactions in organic chemistry. By carefully controlling the reaction conditions and employing a protecting group strategy, the desired product can be obtained in good yield and purity. This guide provides a detailed framework for researchers to successfully synthesize this compound and similar sulfonamide derivatives.

References

-

Filo. (2025). le Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide. Retrieved from [Link]

-

Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Retrieved from [Link]

-

Digital Commons@ETSU. (n.d.). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-acetamidobenzenesulfonamide (N-(4-sulfamoylphenyl)acetamide; acetylsulfanilamide). Retrieved from [Link]

-

Al-Farahidi Expert Systems Journal. (n.d.). Synthesis of some new sulfonamide derivatives from acetanilide and amino acids and confirmation of their structures by spectroscopic techniques. Retrieved from [Link]

-

Reddit. (2023). reaction mechanism of acetanilide -> p-Acetamidobenzenesulfonyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

- Google Patents. (n.d.). CN101613308A - The method for synthesizing p-acetaminobenzenesulfonyl chloride with phosphorus pentachloride.

Sources

- 1. CN102627624B - 4-(4-aminobenzene sulfonamide) phenylacetic acid derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 2. CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 3. Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-N-(4-fluorophenyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 4-amino-N-(4-fluorophenyl)benzenesulfonamide, a sulfonamide derivative of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in peer-reviewed literature, this document establishes a foundational understanding by detailing authoritative, standardized protocols for property determination, as prescribed by the Organisation for Economic Co-operation and Development (OECD). Furthermore, it provides a predicted spectroscopic profile based on established principles of chemical spectroscopy. This guide is intended to serve as a vital resource for scientists, enabling them to conduct validated, reproducible research and accurately predict the behavior of this compound in various experimental settings.

Chemical Identity and Structure

A critical first step in the characterization of any chemical compound is the unambiguous confirmation of its identity. This section clarifies the structural details and identifiers for this compound.

Nomenclature and CAS Number Clarification

The compound is systematically named This compound . An initial survey of chemical databases reveals a potential ambiguity in the Chemical Abstracts Service (CAS) Registry Number. While some sources incorrectly associate this compound with CAS No. 16830-11-8, this number correctly identifies Asiaticoside, a significantly different triterpenoid saponin.

The correct and verified CAS Number for this compound is 1494-85-5 .[1][2][3][4] This has been confirmed across multiple chemical supplier catalogs, including Sigma-Aldrich and AA Blocks.[1] Researchers are strongly advised to use CAS No. 1494-85-5 for all database searches and procurement activities to ensure the correct chemical entity.

Molecular Structure and Formula

-

Molecular Formula: C₁₂H₁₁FN₂O₂S

-

Canonical SMILES: C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)F

-

InChI Key: QYVUQEQLEFFAOW-UHFFFAOYSA-N

Structure:

Caption: 2D representation of this compound.

Core Physicochemical Properties & Standardized Protocols

The physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to its behavior, influencing everything from solubility and absorption to formulation and stability.[5] This section outlines the key properties and provides detailed, field-proven protocols for their experimental determination based on OECD Guidelines, which are internationally accepted as standard methods for safety testing.[6][7]

Melting Point / Melting Range

The melting point is a critical indicator of purity and is essential for material characterization. While no experimental melting point for this specific compound is published, data for a structurally related compound, 4-amino-N-(4-iodo-phenyl)-benzenesulfonamide (CAS 6965-75-9), shows a melting point of 206 °C, which can serve as a preliminary estimate.

This protocol ensures reproducible and comparable results for the determination of the phase transition from solid to liquid.[8][9][10]

Principle: The method involves heating a small, representative sample of the substance and observing the temperature range over which melting occurs. The choice of apparatus depends on the substance's properties.[8][11]

Step-by-Step Methodology (Capillary/Metal Block Method):

-

Sample Preparation: The substance must be thoroughly dried. It is then pulverized into a fine powder.

-

Capillary Loading: A capillary tube, sealed at one end, is filled with the powdered substance to a height of approximately 3 mm. The sample is compacted by tapping the tube on a hard surface.

-

Apparatus Setup: The loaded capillary is placed into the heating block of a calibrated melting point apparatus.

-

Preliminary Test: A preliminary determination is performed by heating the block rapidly to approximate the melting point.

-

Accurate Determination: A new sample is prepared. The apparatus is heated to a temperature approximately 10 °C below the estimated melting point. The heating rate is then reduced to approximately 1 °C per minute.

-

Observation and Recording: The temperature at which the first signs of liquid formation are observed is recorded as the start of the melting range. The temperature at which the last solid particle disappears is recorded as the end of the range.

-

Validation: The calibration of the apparatus should be regularly checked using certified reference standards with known melting points.

Causality: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate reading. Impurities typically cause a depression and broadening of the melting range.[8]

Aqueous Solubility

Solubility is a paramount property in drug development, directly impacting bioavailability and formulation design. The presence of both an amine group (basic) and a sulfonamide group (acidic) suggests that the solubility of this compound will be pH-dependent.

This guideline details the "Flask Method," suitable for substances with solubilities above 10⁻² g/L, which is anticipated for this compound.[12][13][14]

Principle: A supersaturated solution of the substance in water is created and allowed to equilibrate at a constant temperature. After equilibration, the concentration of the dissolved substance in the aqueous phase is determined by a suitable analytical method.

Caption: Experimental workflow for the Flask Method (OECD 105).

Step-by-Step Methodology:

-

Preliminary Test: A range-finding test is performed to estimate the solubility and the time required to reach equilibrium.

-

Equilibration: An amount of substance in excess of its expected solubility is added to a flask containing purified water (e.g., Type I). The flask is sealed and agitated in a constant temperature bath (e.g., 20 ± 0.5 °C). The system is agitated until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After agitation, the flask is allowed to stand in the temperature bath for at least 24 hours to allow for the separation of undissolved solid.

-

Sampling: A sample of the clear aqueous phase is carefully withdrawn. To ensure no solid particulates are included, the sample is centrifuged at high speed.

-

Analysis: The concentration of the substance in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The experiment should be performed at least in triplicate. The pH of the solution at equilibrium must be recorded, as it significantly influences the solubility of ionizable compounds.

Acidity and Basicity (pKa)

The dissociation constant (pKa) is a quantitative measure of a substance's acidity or basicity. For this compound, two pKa values are expected: one for the acidic sulfonamide N-H proton and one for the basic aromatic amino group. The pKa values dictate the ionization state of the molecule at a given pH, which profoundly affects its solubility, lipophilicity, and ability to permeate biological membranes. A predicted pKa for the related 4-iodo-phenyl analog is 8.73, likely corresponding to the sulfonamide proton.

This guideline provides several methods for pKa determination; the titration method is a common and reliable choice.[15][16][17][18]

Principle: A known concentration of the substance is dissolved in water and titrated with a standardized strong acid or strong base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting pH curve.[15]

Step-by-Step Methodology (Potentiometric Titration):

-

Solution Preparation: A precise weight of the substance is dissolved in CO₂-free water, often with a co-solvent like methanol if water solubility is low, to create a solution of known concentration (e.g., 0.01 M).

-

Apparatus Setup: A calibrated pH meter with a glass electrode is placed in the solution, which is stirred constantly under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.

-

Titration (for acidic pKa): The solution is titrated with small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). The pH is recorded after each addition, allowing the system to stabilize.

-

Titration (for basic pKa): A separate sample is titrated with a standardized strong acid (e.g., 0.1 M HCl).

-

Data Analysis: The pKa is the pH at which the substance is 50% ionized. This corresponds to the midpoint of the steepest part of the titration curve (the half-equivalence point). The value can be determined graphically or by using the first or second derivative of the titration curve.

-

Validation: The procedure should be repeated at least twice. The temperature must be controlled and reported, as pKa is temperature-dependent.

Caption: Relationship between pH and the ionization state of the molecule.

Lipophilicity (LogP)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, or "fat-loving" character. It is a key determinant of membrane permeability and is widely used in drug design to predict absorption, distribution, metabolism, and excretion (ADME) properties. A calculated XLogP3 value for this compound is 2.2.[1]

Due to the ionizable nature of the molecule, the distribution coefficient (LogD), which is pH-dependent, is often more relevant than the LogP (which refers to the neutral form). The standard protocols, however, determine the LogP value.

Principle: A known amount of the substance is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is shaken until equilibrium is reached, and the concentration of the substance in each phase is measured.

Step-by-Step Methodology:

-

Phase Preparation: High-purity n-octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period.

-

Preliminary Test: An approximate LogP value is determined to select the appropriate test conditions (e.g., phase volume ratio, substance concentration).

-

Test Procedure: The substance is dissolved in the phase in which it is more soluble. The second phase is added. The mixture is shaken vigorously in a vessel at a constant temperature until equilibrium is established.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.

-

Concentration Analysis: The concentration of the substance in both the n-octanol and water phases is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (Coctanol) to the concentration in the aqueous phase (Cwater). LogP is the base-10 logarithm of this ratio: LogP = log₁₀(C_octanol / C_water)

-

Validation: The test should be run in triplicate. For ionizable substances like this one, the aqueous phase must be buffered at a pH where the substance is almost exclusively in its neutral form (>99%).

Spectroscopic Profile

Spectroscopic analysis is indispensable for structural confirmation and quality control. While specific spectra for this compound are not publicly available, a predictive profile can be constructed based on its constituent functional groups.[19][20]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the types of covalent bonds present.

-

N-H Stretching (Amine & Sulfonamide): The primary aromatic amine (-NH₂) will exhibit two distinct, medium-intensity sharp peaks in the range of 3300-3500 cm⁻¹. The secondary sulfonamide N-H will show a single, broader peak in a similar region, often around 3250-3350 cm⁻¹.[21]

-

S=O Stretching (Sulfonamide): Two strong absorption bands are characteristic of the sulfonyl group. An asymmetric stretching band will appear around 1330-1370 cm⁻¹, and a symmetric stretching band will appear around 1140-1180 cm⁻¹.[22]

-

C-F Stretching (Aromatic): A strong, characteristic absorption band for the aryl-fluoride bond is expected in the 1100-1360 cm⁻¹ region.[23]

-

Aromatic C=C Stretching: Multiple sharp peaks of variable intensity will be present between 1450-1600 cm⁻¹.

-

N-H Bending (Amine): A medium intensity scissoring vibration for the primary amine is expected around 1580-1650 cm⁻¹.[24]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR:

-

Aromatic Protons: The protons on the two benzene rings will appear in the aromatic region (~6.5-8.0 ppm). The para-substituted patterns will result in two sets of doublets for each ring. The protons on the aniline ring will be more upfield due to the electron-donating effect of the amino group, while those on the fluorophenyl ring will be influenced by both the sulfonamide and fluorine substituents.

-

Amine (-NH₂) Protons: A broad singlet, typically integrating to 2 protons, will appear, likely between 3.5-5.0 ppm. Its chemical shift can be highly variable and dependent on solvent and concentration.[21][25]

-

Sulfonamide (-NH-) Proton: A broad singlet, integrating to 1 proton, will appear further downfield, potentially >8.0 ppm, due to the deshielding effect of the adjacent sulfonyl group.

-

-

¹³C NMR:

-

Aromatic Carbons: Eight distinct signals are expected in the aromatic region (~110-150 ppm). The carbon attached to the fluorine (C-F) will show a large one-bond coupling constant (¹J_CF). The carbon attached to the amino group will be shielded (shifted upfield), while the carbon attached to the sulfonyl group will be deshielded (shifted downfield).[24][26]

-

Summary of Physicochemical Data

This table summarizes the available and predicted physicochemical data for this compound. It is crucial to note the distinction between experimental, predicted, and analog-derived data.

| Property | Value / Range | Data Type | Method / Source |

| CAS Number | 1494-85-5 | Verified | Multiple Chemical Suppliers[1][2][3][4] |

| Molecular Weight | 266.29 g/mol | Calculated | From Molecular Formula[1][2] |

| Melting Point | ~206 °C | From Analog | 4-amino-N-(4-iodo-phenyl)-benzenesulfonamide |

| Aqueous Solubility | Data not available | - | Recommended Protocol: OECD 105[12][13][14] |

| pKa (Acidic, SO₂NH) | ~8.7 (estimated) | From Analog | Predicted for 4-iodo-phenyl analog |

| pKa (Basic, NH₂) | Data not available | - | Recommended Protocol: OECD 112[15][16][17][18] |

| LogP (Octanol/Water) | 2.2 | Calculated | XLogP3[1] |

Conclusion

This technical guide establishes a foundational physicochemical profile for this compound (CAS 1494-85-5). While direct experimental data remains sparse in the public domain, this document provides the necessary framework for its determination through authoritative, step-by-step OECD protocols. The provided methodologies for measuring melting point (OECD 102), water solubility (OECD 105), and dissociation constants (OECD 112) represent the gold standard for ensuring data integrity and reproducibility. The predictive spectroscopic profile and data from analogous compounds offer valuable initial benchmarks for researchers. It is our recommendation that future work on this compound begins with the systematic experimental determination of these core properties to build a robust, validated dataset for the scientific community.

References

-

OECD. (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [Link]

-

Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 112 - Dissociation Constants in Water. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [Link]

-

OECD. (1995). Test No. 105: Water Solubility. Retrieved from [Link]

-

OECD. (1981). Test No. 112: Dissociation Constants in Water. Retrieved from [Link]

-

Analytice. (2021). OECD n°112: Dissociation constant in water. Retrieved from [Link]

-

Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link]

-

Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

AA Blocks. (n.d.). 1494-85-5 | this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review. Retrieved from [Link]

-

EUROLAB. (n.d.). OECD 102 Testing of Chemicals - Melting Point - Standard Test for Melting Range. Retrieved from [Link]

-

OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [Link]

-

OECD. (1981). Test No. 102: Melting Point/ Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [Link]

-

OECD. (1981). Test No. 102: Melting Point/ Melting Range. Retrieved from [Link]

-

Analytice. (2020). OECD n°102: Melting point/Melting interval. Retrieved from [Link]

- Mendeleev Communications. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Mendeleev Commun., 30(2), 163-165.

-

ResearchGate. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Retrieved from [Link]

- Molecules. (2018).

-

PubMed. (2014). Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties. Retrieved from [Link]

- Taylor & Francis Online. (2010). Novel Sulfanilamide as Potent Surfactants and Antibacterial Agents. Journal of Dispersion Science and Technology, 28(8), 1143-1149.

- Asian Journal of Chemistry. (2015). Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. Asian Journal of Chemistry, 28(2), 343-346.

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

-

Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

- National Center for Biotechnology Information. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2795.

-

ResearchGate. (2014). Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties. Retrieved from [Link]

- PubMed Central. (2021). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS Omega, 6(48), 32594–32606.

-

ResearchGate. (2011). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Retrieved from [Link]

- Journal of the Iranian Chemical Society. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. J. Iran. Chem. Soc., 18, 2453–2474.

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

ResearchGate. (2012). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Retrieved from [Link]

-

Math-Net.Ru. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Retrieved from [Link]

-

PubMed. (2010). Development of carbon-fluorine spectroscopy for pharmaceutical and biomedical applications. Retrieved from [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]

- PubMed Central. (2018). Environmental Risk Assessment for the Active Pharmaceutical Ingredient Mycophenolic Acid in European Surface Waters. Environ Toxicol Chem., 37(10), 2565–2578.

-

OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of active pharmaceutical ingredients (APIs). Retrieved from [Link]

-

OECD. (2004). Test No. 428: Skin Absorption: In Vitro Method. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]

-

Singapore Management University Library. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1 Physical-Chemical properties. Retrieved from [Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. 1494-85-5|this compound|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 7. oecd.org [oecd.org]

- 8. laboratuar.com [laboratuar.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 19. asianpubs.org [asianpubs.org]

- 20. researchgate.net [researchgate.net]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. researchgate.net [researchgate.net]

- 23. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 26. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]

An In-Depth Technical Guide to the Anticipated Mechanism of Action of 4-amino-N-(4-fluorophenyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive analysis of 4-amino-N-(4-fluorophenyl)benzenesulfonamide, a sulfonamide derivative with potential therapeutic applications. While this specific molecule is not extensively characterized in publicly available literature as a therapeutic agent, its chemical structure allows for the formulation of robust hypotheses regarding its mechanism of action. This document will deconstruct the molecule's key functional moieties, propose plausible biological targets, and present a detailed, phased experimental workflow for the elucidation of its precise mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel chemical entities.

Introduction: Deconstructing the Therapeutic Potential of this compound

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis of a wide array of drugs with diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic agents.[1] The title compound, this compound, possesses the characteristic benzenesulfonamide core, suggesting its potential to interact with biological systems in a manner akin to other well-established sulfonamide-based drugs.

A thorough understanding of a compound's mechanism of action is paramount for its development as a therapeutic agent. This guide will, therefore, not only explore the potential mechanisms of action of this compound based on its structural features but will also provide a practical, step-by-step framework for researchers to validate these hypotheses experimentally.

Structural Analysis and Plausible Mechanistic Hypotheses

The structure of this compound comprises three key regions: the p-aminobenzenesulfonamide core, a linker sulfonamide group, and a 4-fluorophenyl ring. Each of these contributes to the molecule's overall physicochemical properties and potential biological activity.

2.1. The p-Aminobenzenesulfonamide Core: A Classic Pharmacophore

The p-aminobenzenesulfonamide moiety is the classic pharmacophore responsible for the antibacterial activity of sulfa drugs.[2] These drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[3][4] Folic acid is a vital precursor for the synthesis of nucleotides, and its depletion halts bacterial growth and replication.[5][] Given the structural similarity of the p-aminobenzenesulfonamide core to p-aminobenzoic acid (PABA), the natural substrate of DHPS, it is highly plausible that this compound could exhibit antibacterial activity via this mechanism.[1][7]

2.2. The N-(4-fluorophenyl) Substituent: Modulating Potency and Selectivity

The N-substitution on the sulfonamide nitrogen plays a critical role in modulating the potency, selectivity, and pharmacokinetic properties of sulfonamide-based drugs. The 4-fluorophenyl group in the title compound is an electron-withdrawing moiety that can influence the acidity of the sulfonamide proton and the overall electronic distribution of the molecule. This, in turn, can affect its binding affinity to target enzymes.

2.3. Hypothesis A: Inhibition of Dihydropteroate Synthase (DHPS)

The most prominent hypothesis for the mechanism of action of this compound is the inhibition of bacterial DHPS.[3][4] This would classify the compound as a bacteriostatic agent, effective against a range of gram-positive and gram-negative bacteria.[]

2.4. Hypothesis B: Carbonic Anhydrase Inhibition

The sulfonamide moiety is also a well-established inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[8] Certain benzenesulfonamide derivatives have been developed as antiglaucoma agents, diuretics, and even anticancer agents through their inhibition of specific CA isoforms.[8][9] It is therefore conceivable that this compound could exhibit inhibitory activity against one or more CA isoforms.

2.5. Other Potential Targets

The sulfonamide scaffold is known to interact with a diverse range of biological targets. Recent research has highlighted the potential of sulfonamide derivatives as anticancer, anti-inflammatory, and antiviral agents.[10][11] The specific substitution pattern of this compound may confer affinity for other enzymes or receptors, and a broad-based screening approach is warranted to explore these possibilities.

A Phased Experimental Workflow for Mechanism of Action Elucidation

The following section outlines a comprehensive, multi-phased experimental plan to systematically investigate and determine the mechanism of action of this compound.

Phase 1: Initial Screening and Target Identification

The primary objective of this phase is to gather preliminary data on the compound's biological activity and to identify potential molecular targets.

-

Antimicrobial Susceptibility Testing:

-

Protocol: Perform broth microdilution assays according to Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Causality: A low MIC value would provide strong evidence for antibacterial activity and support the DHPS inhibition hypothesis.

-

-

Broad-Spectrum Enzyme Inhibition Screening:

-

Protocol: Utilize commercially available enzyme inhibition screening panels to assess the compound's activity against a wide range of enzymes, including carbonic anhydrases, kinases, and proteases.

-

Causality: "Hits" from this screen will guide the direction of subsequent, more focused investigations.

-

-

Phenotypic Screening in Human Cell Lines:

-

Protocol: Evaluate the compound's effect on the proliferation of various human cancer cell lines using assays such as the MTT or CellTiter-Glo assay.

-

Causality: Antiproliferative activity could suggest a mechanism of action relevant to cancer, such as the inhibition of a key signaling pathway or carbonic anhydrase IX.[9]

-

Phase 2: In Vitro Target Validation and Characterization

Once a primary biological activity and potential targets have been identified, the next phase focuses on in-depth in vitro validation.

-

Recombinant Enzyme Inhibition Assays:

-

Protocol (for DHPS):

-

Express and purify recombinant DHPS from a relevant bacterial species.

-

Perform a spectrophotometric assay to monitor the conversion of PABA to dihydropteroate in the presence of varying concentrations of the test compound.

-

Determine the IC50 value and the mode of inhibition (e.g., competitive, non-competitive) through kinetic studies.

-

-

Causality: Direct inhibition of the purified enzyme provides definitive evidence of target engagement.

-

-

Biophysical Binding Assays:

-

Protocol (Surface Plasmon Resonance - SPR):

-

Immobilize the purified target protein on a sensor chip.

-

Flow solutions of this compound at various concentrations over the chip.

-

Measure the change in refractive index to determine the binding affinity (KD) and kinetics (kon, koff).

-

-

Causality: SPR provides quantitative data on the direct interaction between the compound and its target, independent of enzymatic activity.

-

Phase 3: Cellular and In Vivo Target Engagement

The final phase of the investigation aims to confirm that the compound engages its target in a cellular and, ultimately, an in vivo context.

-

Bacterial Folate Synthesis Assay:

-

Protocol: Treat bacterial cultures with the compound and measure the intracellular levels of folate and its precursors using LC-MS/MS.

-

Causality: A dose-dependent decrease in folate levels would strongly support the DHPS inhibition mechanism in a whole-cell context.

-

-

Cellular Thermal Shift Assay (CETSA):

-

Protocol:

-

Treat intact cells with the compound.

-

Heat the cell lysate to various temperatures.

-

Analyze the amount of soluble target protein remaining at each temperature by Western blot or mass spectrometry.

-

-

Causality: Target engagement by the compound will stabilize the protein, leading to a shift in its melting temperature.

-

-

Animal Models of Infection (if antibacterial activity is confirmed):

-

Protocol: Utilize a relevant animal model of bacterial infection (e.g., a murine thigh infection model).

-

Causality: A significant reduction in bacterial burden in treated animals compared to a control group would demonstrate in vivo efficacy.

-

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

| Assay | Parameter | Result |

| MIC (S. aureus) | µg/mL | |

| MIC (E. coli) | µg/mL | |

| DHPS Inhibition | IC50 (µM) | |

| Carbonic Anhydrase II Inhibition | IC50 (µM) | |

| SPR (DHPS Binding) | KD (µM) |

Visualizing the Hypothesized Mechanism and Workflow

Diagrams are essential for conveying complex biological pathways and experimental workflows.

Caption: Hypothesized mechanism of DHPS inhibition.

Caption: Phased experimental workflow for MoA elucidation.

Conclusion

While the precise mechanism of action of this compound remains to be definitively elucidated, its chemical structure provides a strong foundation for hypothesizing its biological activity. The proposed experimental workflow offers a rigorous and systematic approach for researchers to not only test these hypotheses but also to potentially uncover novel therapeutic applications for this and other related sulfonamide derivatives. The principles and methodologies outlined in this guide are intended to empower scientists in the field of drug discovery to accelerate the characterization of new chemical entities and advance the development of next-generation therapeutics.

References

-

Dihydropteroate synthase inhibitor - Wikipedia.

-

Sulfonamide: Mechanism of Action & Uses - Video - Study.com.

-

Sulfonamide Antibiotics: Definition, Mechanism and Research - BOC Sciences.

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

-

Sulfonamide (medicine) - Wikipedia.

-

What are DHPS inhibitors and how do they work? - Patsnap Synapse.

-

What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.

-

What are bacterial DHPS inhibitors and how do they work? - Patsnap Synapse.

-

Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020) - IBBR Publications.

-

Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - ACS Publications.

-

Sulfonamides: Classification, mode of action, uses and structure activity relationship of the following.

-

The recent progress of sulfonamide in medicinal chemistry - ResearchGate.

-

Sulphonamides Medicinal Chemistry (Part 1): Chemistry, SAR, Mechanism of action of Sulfonamide - YouTube.

-

Med.chem sulfonamides | PPT - Slideshare.

-

4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.

-

Scheme 4: Synthetic scheme of substituted... | Download Scientific Diagram - ResearchGate.

-

Synthesis of 4-aminobenzenesulfonamide - PrepChem.com.

-

US4698445A - 4-amino benzenesulfonamides - Google Patents.

-

4-amino-N-(4-bromophenyl)benzenesulfonamide | C12H11BrN2O2S - PubChem.

-

Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - NIH.

-

Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed.

-

Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PubMed.

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC - NIH.

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing.

-

Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - NIH.

-

N-(4-Aminophenyl)-4-methylbenzenesulfonamide - PMC - NIH.

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mlsu.ac.in [mlsu.ac.in]

- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 4. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 5. study.com [study.com]

- 7. What are bacterial DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 8. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 4-amino-N-(4-fluorophenyl)benzenesulfonamide

An In-depth Technical Guide to the Biological Activity of 4-amino-N-(4-fluorophenyl)benzenesulfonamide and its Congeners

Executive Summary

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to therapeutic agents from early antibacterial sulfa drugs to modern targeted cancer therapies. This guide focuses on the biological activities associated with this compound, a representative molecule of the N-aryl-substituted 4-aminobenzenesulfonamide class. While specific data on this exact molecule is consolidated within the broader class, the extensive research on its congeners provides a robust framework for understanding its therapeutic potential. The primary and most extensively documented biological activity of this class is the inhibition of carbonic anhydrase (CA) enzymes. The strategic N-arylation, particularly with a fluorinated phenyl group, is a key modification aimed at enhancing potency and achieving isoform selectivity. This targeted inhibition, especially against tumor-associated isoforms like CA IX and XII, forms the basis for potent anticancer activity by disrupting pH regulation in hypoxic tumor microenvironments. This guide will dissect the synthesis, mechanism of action, and key biological activities of this compound class, providing detailed experimental protocols and field-proven insights to support further research and development.

Introduction: The Versatile Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a privileged scaffold in drug discovery. Its journey began with the discovery of the antibacterial properties of prontosil, a precursor to sulfanilamide, the foundational 4-aminobenzenesulfonamide[1]. Since then, this core structure has been elaborated to produce a vast array of molecules with diverse pharmacological profiles, including diuretics, antiepileptics, antiglaucoma agents, and, more recently, targeted anticancer drugs[1][2].

The structure of this compound can be deconstructed into three key components:

-

The Benzenesulfonamide "Head": The primary sulfonamide group (-SO₂NH₂) is the critical Zinc-Binding Group (ZBG) responsible for coordinating with the zinc ion in the active site of metalloenzymes, most notably carbonic anhydrases[3].

-

The 4-amino "Core": The amino group (-NH₂) at the para position serves as a crucial anchor point for synthetic modifications.

-

The N-(4-fluorophenyl) "Tail": This appended moiety is the result of a strategic design choice known as the "tail approach"[1]. The nature of this tail—its size, hydrophobicity, and electronic properties—profoundly influences the molecule's binding affinity and, critically, its selectivity for different enzyme isoforms[1][4]. The inclusion of a fluorine atom can further enhance binding affinity, metabolic stability, and membrane permeability.

This guide will explore the synthesis and biological evaluation of this compound class, with a primary focus on its role as a potent inhibitor of carbonic anhydrases and its subsequent application as an anticancer agent.

General Synthetic Strategy

The synthesis of N-aryl benzenesulfonamides is typically a straightforward and high-yielding process, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. A common and reliable method involves the reaction of an appropriately substituted aminobenzenesulfonamide with an acyl chloride, followed by further modifications.

Generalized Protocol for Synthesis

The following protocol describes a representative synthesis for compounds in this class, starting from commercially available 4-aminobenzenesulfonamide.

Step 1: Acylation of the Anilino Group

-

Dissolve 4-aminobenzenesulfonamide (1.0 eq) in a suitable dry solvent, such as acetone or dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, the intermediate, 2-chloro-N-(4-sulfamoylphenyl)acetamide, can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure[3].

Step 2: Nucleophilic Substitution with Target Amine

-

Dissolve the chloroacetamide intermediate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or ethanol.

-

Add the desired aniline, in this case, 4-fluoroaniline (1.2 eq), and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the final compound[3][5].

Caption: Generalized workflow for the synthesis of N-aryl benzenesulfonamides.

Core Biological Activity: Carbonic Anhydrase Inhibition

The most well-characterized biological activity for the 4-aminobenzenesulfonamide class is the potent inhibition of carbonic anhydrases (CAs)[1][6]. CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a critical role in pH regulation, ion transport, and various physiological processes[7].

Mechanism of Action

Benzenesulfonamides act as high-affinity inhibitors by mimicking the transition state of the CO₂ hydration reaction. The mechanism involves the deprotonated sulfonamide nitrogen (SO₂NH⁻), which coordinates directly to the catalytic Zn²⁺ ion at the core of the enzyme's active site. This binding is further stabilized by a network of hydrogen bonds with active site residues, such as Thr199 and Thr200, effectively blocking the entry of substrate molecules[3][6].

Caption: Sulfonamide binding to the Zn²⁺ ion in the CA active site.

Isoform Selectivity: The Role of the Tail

Humans express 15 CA isoforms with varying tissue distribution and physiological roles. While cytosolic isoforms CA I and II are ubiquitous, others, like the transmembrane CAs IX and XII, are highly overexpressed in various cancers and are associated with tumor progression and metastasis[6][8]. Consequently, designing isoform-selective inhibitors is crucial to minimize off-target effects and enhance therapeutic efficacy.

This is where the "tail" moiety—the N-(4-fluorophenyl) group—becomes critical. The active site of CA enzymes consists of a narrow, cone-shaped cavity. While the sulfonamide head anchors to the zinc ion deep within this cavity, the tail extends outwards, interacting with residues lining the entrance. These residues vary significantly between isoforms. By modifying the tail's structure, it is possible to exploit these differences to achieve selective binding to a desired isoform, such as the tumor-associated CA IX, over the highly abundant cytosolic CA II[1][4][9].

Data Summary: Representative Inhibition Constants

The inhibitory potency of sulfonamides is quantified by the inhibition constant (Kᵢ), with lower values indicating stronger binding. The table below presents a summary of representative Kᵢ values for benzenesulfonamide derivatives against key CA isoforms, based on published data for analogous compounds.

| Compound Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference(s) |

| Benzenesulfonamides | 41.5 - 1500 | 5.1 - 755 | 1.5 - 134.8 | 0.8 - 30.5 | [6][8][9][10] |

| Acetazolamide (Standard) | ~250 | ~12 | ~25 | ~5.7 | [8][10] |

Note: These values represent a range compiled from multiple sources for various N-substituted benzenesulfonamides and are for illustrative purposes.

Experimental Protocol: In Vitro CA Inhibition Assay

The gold-standard method for measuring CA inhibition is the stopped-flow CO₂ hydrase assay. This technique measures the enzyme-catalyzed hydration of CO₂ by monitoring the associated pH change.

Objective: To determine the inhibition constant (Kᵢ) of this compound against target CA isoforms.

Materials:

-

Recombinant human CA isoforms (CA I, II, IX, XII).

-

Test compound dissolved in DMSO.

-

Buffer solution (e.g., TRIS or HEPES, pH 7.5).

-

CO₂-saturated water.

-

pH indicator (e.g., p-nitrophenol).

-

Stopped-flow spectrophotometer.

Methodology:

-

Preparation: Prepare a series of dilutions of the test compound in the assay buffer containing a known concentration of the CA isoform. Ensure the final DMSO concentration is below 0.5% to avoid solvent effects.

-

Assay Execution:

-

Load one syringe of the stopped-flow instrument with the enzyme-inhibitor solution (containing the pH indicator).

-

Load the second syringe with the CO₂-saturated water (substrate).

-

Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate and H⁺ will cause a drop in pH.

-

-

Data Acquisition: Monitor the change in absorbance of the pH indicator over time (typically milliseconds). The initial slope of this curve is proportional to the initial velocity of the enzyme-catalyzed reaction.

-

Data Analysis:

-

Measure the initial reaction rates at various inhibitor concentrations.

-

Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

-

Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant for the enzyme.

-

Anticancer Activity

The anticancer properties of benzenesulfonamides are a major focus of current research, primarily driven by their ability to selectively inhibit tumor-associated carbonic anhydrases[5][11].

CA-Dependent Anticancer Mechanism

Solid tumors often develop regions of low oxygen (hypoxia). To survive, cancer cells upregulate hypoxia-inducible factor 1α (HIF-1α), which in turn transcriptionally activates genes like CA9 and CA12[8]. The resulting overexpression of CA IX and CA XII on the cell surface helps the tumor manage the severe acidosis caused by its high glycolytic rate (the Warburg effect).

By catalyzing the conversion of CO₂ to bicarbonate (intracellularly) and protons (extracellularly), these enzymes maintain a relatively alkaline intracellular pH (pHi), which is permissive for proliferation, while contributing to an acidic extracellular pH (pHe). This acidic microenvironment promotes invasion, metastasis, and resistance to chemotherapy[5].

Inhibition of CA IX/XII with a compound like this compound disrupts this critical pH balance. The inability to efficiently extrude protons leads to a drop in pHi (intracellular acidosis), which triggers apoptosis and inhibits cell proliferation[5].

Caption: Pathway of CA IX inhibition leading to anticancer effects.

Other Potential Anticancer Mechanisms

While CA inhibition is a primary mechanism, the versatile benzenesulfonamide scaffold has been incorporated into molecules that target other key cancer pathways. For example, derivatives have been designed as inhibitors of BRAF kinase, a common mutation in melanoma[12], and as inhibitors of transforming growth factor-beta (TGF-β) type 1 receptors, which are involved in cell growth and differentiation[13]. This highlights the scaffold's utility as a platform for developing multi-targeted or novel anticancer agents.

Experimental Protocol: In Vitro Antiproliferative Assay (SRB)

The Sulforhodamine B (SRB) assay is a reliable and widely used method for determining cytotoxicity in cancer cell lines based on the measurement of cellular protein content.

Objective: To evaluate the growth-inhibitory effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer, A375 melanoma).

Materials:

-

Human cancer cell lines.

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

96-well microtiter plates.

-

Test compound dissolved in DMSO.

-

Trichloroacetic acid (TCA), cold.

-

Sulforhodamine B (SRB) solution.

-

Tris buffer.

-

Microplate reader.

Methodology:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

-

Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin). Incubate the plates for 48-72 hours.

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA to each well. Incubate at 4 °C for 1 hour.

-

Staining: Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

-

Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization and Reading: Add 10 mM Tris buffer to each well to solubilize the protein-bound dye. Read the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the GI₅₀ (concentration causing 50% growth inhibition) by plotting the percentage of inhibition versus log concentration.

Other Reported Biological Activities

The benzenesulfonamide scaffold's utility extends beyond cancer and CA inhibition. Various derivatives have been investigated for other therapeutic applications:

-

Antimicrobial Activity: Consistent with their heritage as sulfa drugs, novel benzenesulfonamide derivatives continue to be explored for antibacterial and antifungal properties[5][14][15].

-

Anti-HIV Activity: Certain benzenesulfonamide-containing compounds have been identified as inhibitors of HIV-1 reverse transcriptase or capsid (CA) proteins, representing novel mechanisms for antiviral therapy[16][17].

-

Analgesic and Anti-inflammatory Activity: Some sulfonamides have shown potential in models of acute and neuropathic pain, possibly through mechanisms involving carbonic anhydrase inhibition or modulation of serotonergic and opioidergic pathways[18][19].

Discussion & Future Directions

This compound represents a rationally designed molecule that leverages the well-established properties of the benzenesulfonamide scaffold. The primary amino group provides a vector for synthetic elaboration, while the sulfonamide head acts as a potent zinc-binding pharmacophore. The N-(4-fluorophenyl) tail is a deliberate modification intended to enhance isoform-selective inhibition of carbonic anhydrases, particularly the tumor-associated CA IX and XII.

The biological data from analogous compounds strongly suggest that this molecule would be a potent CA inhibitor with significant anticancer potential. The fluorine substitution is particularly noteworthy, as it can increase metabolic stability and binding affinity through favorable electrostatic or halogen-bonding interactions within the enzyme's active site.

Future research should focus on:

-

Comprehensive Profiling: Directly synthesizing and testing this compound against a full panel of CA isoforms to confirm its potency and selectivity profile.

-

In Vivo Efficacy: Evaluating the compound in animal models of cancer, particularly those known to overexpress CA IX, such as breast or renal cancer models[18].

-

ADMET Studies: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profile of the compound to assess its drug-likeness and potential for clinical development.

-

Mechanism Deconvolution: Beyond CA inhibition, exploring whether the compound interacts with other cancer-relevant targets to identify potential polypharmacological effects.

By building on the rich history of the benzenesulfonamide scaffold and employing modern drug design principles, molecules like this compound hold considerable promise as next-generation targeted therapies.

References

-

Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17380. [Link]

-

Gudmonaitė, V., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(9), 13734-13749. [Link]

-

Abdel-Halim, H., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1269-1282. [Link]

-

Kumar, A., et al. (2024). Targeted design, synthesis, molecular dynamics, ADME and in–vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors. Scientific Reports, 14(1), 1-19. [Link]

-

Zahran, M. A., et al. (2013). Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents. Archiv der Pharmazie, 346(10), 727-735. [Link]

-

Angeli, A., et al. (2021). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1146-1157. [Link]

-

El-Sayed, M. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16790. [Link]

-

Wojciechowski, J., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 24(8), 7501. [Link]

-

D'Ascenzio, M., et al. (2013). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 56(17), 6857-6870. [Link]

-

Rutkauskas, K., et al. (2014). 4-Amino-Substituted Benzenesulfonamides as Inhibitors. Amanote Research. [Link]

-

Abdel-Aziz, A. A., et al. (2022). Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. Bioorganic Chemistry, 127, 105959. [Link]

-

Dmytriv, Y., et al. (2023). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. [Link]

-

Ozbey, S., et al. (2005). Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide. Acta Crystallographica Section C, 61(Pt 9), o559-o561. [Link]

-

Khan, I., et al. (2020). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. Drug Design, Development and Therapy, 14, 4523-4531. [Link]

-

Wang, Y., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(10), 5263-5282. [Link]

-

De Luca, L., et al. (2015). Inhibitory Effect of 2,3,5,6-Tetrafluoro-4-[4-(aryl)-1H-1,2,3-triazol-1-yl]benzenesulfonamide Derivatives on HIV Reverse Transcriptase Associated RNase H Activities. Molecules, 20(4), 5632-5647. [Link]

-

Fares, M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27431-27448. [Link]

-

Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ResearchGate. [Link]

-

Salama, I., et al. (2012). Synthesis and in vitro anticancer screening of some novel 4-[2-amino-3-cyano-4-substituted-5,6,7,8-tetrahydroquinolin-1-(4H)-yl]benzenesulfonamides. European Journal of Medicinal Chemistry, 45(6), 2411-2418. [Link]

-

Ozbey, S., et al. (2005). Antibacterial 4-amino- N -(5-methylisoxazol-3-yl)- N -[(4-oxo-2-phenyl-4 H -1-benzopyran-6-yl)methyl]benzenesulfonamide. ResearchGate. [Link]

-

Kim, H., et al. (2005). Synthesis and Biological Evaluation of Benzenesulfonamide-Substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as Transforming Growth Factor-Beta Type 1 Receptor Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(10), 2661-2665. [Link]

Sources

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) 4-Amino-Substituted Benzenesulfonamides as Inhibitors [research.amanote.com]

- 3. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and in vitro anticancer screening of some novel 4-[2-amino-3-cyano-4-substituted-5,6,7,8-tetrahydroquinolin-1-(4H)-yl]benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibitory Effect of 2,3,5,6-Tetrafluoro-4-[4-(aryl)-1H-1,2,3-triazol-1-yl]benzenesulfonamide Derivatives on HIV Reverse Transcriptase Associated RNase H Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-amino-N-(4-fluorophenyl)benzenesulfonamide (CAS 1494-85-5)

A Core Scaffold for Modern Drug Discovery

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 4-amino-N-(4-fluorophenyl)benzenesulfonamide, a key chemical intermediate for researchers, scientists, and drug development professionals. This document delves into its chemical and physical properties, outlines a robust synthetic protocol, and explores its significant role in the development of novel therapeutics, particularly as a scaffold for carbonic anhydrase inhibitors.

Core Compound Characteristics

This compound is a sulfonamide derivative featuring a central benzenesulfonamide core. Key structural features include a primary aromatic amine group at the para-position of the phenylsulfonyl moiety and a fluorine-substituted phenyl ring attached to the sulfonamide nitrogen. These functional groups are pivotal to its utility as a versatile building block in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 1494-85-5 | [1][2] |

| Molecular Formula | C₁₂H₁₁FN₂O₂S | [1][2] |

| Molecular Weight | 266.29 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | O=S(C1=CC=C(N)C=C1)(NC2=CC=C(F)C=C2)=O | [1] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [2] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a two-step process involving the sulfonylation of an aniline derivative followed by the reduction of a nitro group. This approach ensures high yields and purity of the final product.

Synthetic Workflow